molecular formula C16H13Cl2N B8574323 8-Chloro-1-phenyl-3H-2-benzazepine hydrochloride CAS No. 81230-25-3

8-Chloro-1-phenyl-3H-2-benzazepine hydrochloride

Cat. No. B8574323
Key on ui cas rn: 81230-25-3
M. Wt: 290.2 g/mol
InChI Key: DKTIEKJEPYAWCB-UHFFFAOYSA-N
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Patent
US04548750

Procedure details

A mixture of 6 g (15 mmole) of 1-[4-chloro-2-benzoylphenyl]-3-phthalimidopropene, 0.9 g (18 mmole) of 85% hydrazine hydrate and 70 ml of 95% ethanol was refluxed for 2.5 hr. The insoluble precipitate formed was separated by filtration. The filtrate was acidified with ice cold dilute hydrochloric acid and extracted with ether. The aqueous layer was separated, made alkaline with dilute sodium hydroxide and extracted with methylene chloride. The methylene chloride solution was dried over anhydrous sodium sulfate, acidified with methanolic hydrogen chloride, diluted with isopropanol and concentrated at reduced pressure to a small volume. The crude product was collected by filtration to give tan prisms, mp 223°-225° C. dec.
Name
1-[4-chloro-2-benzoylphenyl]-3-phthalimidopropene
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][CH2:10][N:11]2[C:15](=O)[C:14]3=[CH:17][CH:18]=[CH:19][CH:20]=[C:13]3C2=O)=[C:4](C(=O)C2C=CC=CC=2)[CH:3]=1.O.NN>C(O)C>[ClH:1].[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[CH:8]=[CH:9][CH2:10][N:11]=[C:15]([C:14]3[CH:13]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:6]=2[CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
1-[4-chloro-2-benzoylphenyl]-3-phthalimidopropene
Quantity
6 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C=CCN1C(C=2C(C1=O)=CC=CC2)=O)C(C2=CC=CC=C2)=O
Name
Quantity
0.9 g
Type
reactant
Smiles
O.NN
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2.5 hr
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The insoluble precipitate formed
CUSTOM
Type
CUSTOM
Details
was separated by filtration
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride solution was dried over anhydrous sodium sulfate
ADDITION
Type
ADDITION
Details
diluted with isopropanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure to a small volume
FILTRATION
Type
FILTRATION
Details
The crude product was collected by filtration
CUSTOM
Type
CUSTOM
Details
to give tan prisms, mp 223°-225° C. dec.

Outcomes

Product
Name
Type
Smiles
Cl.ClC1=CC2=C(C=CCN=C2C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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